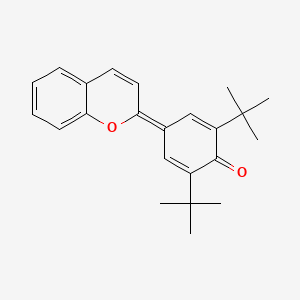

2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one

CAS No.:

Cat. No.: VC16077319

Molecular Formula: C23H26O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26O2 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 2,6-ditert-butyl-4-chromen-2-ylidenecyclohexa-2,5-dien-1-one |

| Standard InChI | InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3 |

| Standard InChI Key | JYHOJXQWJVKCCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C |

Introduction

Molecular Structure and Chemical Identity

The compound’s IUPAC name, 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one, reflects its intricate architecture. The core consists of a cyclohexa-2,5-dien-1-one ring substituted at positions 2 and 6 with tert-butyl groups () and at position 4 with a chromen-2-ylidene moiety. Chromene, a benzopyran derivative, contributes a planar, aromatic system conjugated to the cyclohexadienone’s ketone and diene functionalities.

Stereoelectronic Features

-

Conjugation: The chromene’s π-electrons delocalize into the cyclohexadienone ring, stabilizing the structure via resonance.

-

Steric hindrance: The tert-butyl groups impose significant steric bulk, influencing reactivity and molecular packing .

-

Tautomerism: The chromen-2-ylidene group may exhibit keto-enol tautomerism, though this remains underexplored experimentally.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 334.4 g/mol | |

| IUPAC name | 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one | |

| SMILES | CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C | |

| InChIKey | JYHOJXQWJVKCCQ-UHFFFAOYSA-N |

| Intermediate | Role | Conditions |

|---|---|---|

| 2-Formylchromene | Electrophilic component | Acid catalysis |

| 2,6-Di-tert-butylcyclohexa-2,5-dien-1-one | Nucleophilic component | Thermal activation |

Pharmaceutical and Material Science Applications

Polymer Stabilization

In materials science, the compound could act as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume